2-Methanesulfonamido-2-methylpropanimidamide
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Overview
Description
2-Methanesulfonamido-2-methylpropanimidamide is a chemical compound with the molecular formula C7H17N3O4S It is known for its unique structure, which includes a methanesulfonamido group and a methylpropanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonamido-2-methylpropanimidamide typically involves the reaction of 2-methylpropanimidamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-methylpropanimidamide+methanesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonamido-2-methylpropanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The methanesulfonamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonamido-2-methylpropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methanesulfonamido-2-methylpropanimidamide involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methanesulfonamido-2-methylpropanamide
- 2-Methanesulfonamido-2-methylpropanenitrile
- 2-Methanesulfonamido-2-methylpropanol
Uniqueness
2-Methanesulfonamido-2-methylpropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specialized applications.
Properties
Molecular Formula |
C5H13N3O2S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-(methanesulfonamido)-2-methylpropanimidamide |
InChI |
InChI=1S/C5H13N3O2S/c1-5(2,4(6)7)8-11(3,9)10/h8H,1-3H3,(H3,6,7) |
InChI Key |
YPKSJCDLSTZEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=N)N)NS(=O)(=O)C |
Origin of Product |
United States |
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